molecular formula C13H9N5O3 B5016910 5-(3-nitrophenoxy)-1-phenyl-1H-tetrazole

5-(3-nitrophenoxy)-1-phenyl-1H-tetrazole

Cat. No.: B5016910
M. Wt: 283.24 g/mol
InChI Key: QZJTYTSDSLYLIN-UHFFFAOYSA-N
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Description

5-(3-Nitrophenoxy)-1-phenyl-1H-tetrazole is a 1,5-disubstituted tetrazole derivative offered for research and development purposes. Tetrazoles are a prime class of heterocyclic compounds of significant interest in medicinal chemistry and drug design . The 1,5-disubstituted tetrazole scaffold is particularly valued as an effective bioisostere for cis-amide bonds in peptidomimetics, making it a crucial building block for constructing novel molecular architectures and modulating the physicochemical properties of lead compounds . This specific compound features a phenyl group at the N1-position and a 3-nitrophenoxy moiety at the C5-position, which may be explored for its electronic and steric characteristics. Multicomponent reactions (MCRs) are often employed to access such complex tetrazole scaffolds, providing novelty, diversity, and complexity in a convergent manner . Researchers can utilize this compound in various applications, including but not limited to, the synthesis of potential pharmacologically active molecules, materials science research, and as a key intermediate in organic synthesis. This product is intended for research use only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5-(3-nitrophenoxy)-1-phenyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N5O3/c19-18(20)11-7-4-8-12(9-11)21-13-14-15-16-17(13)10-5-2-1-3-6-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJTYTSDSLYLIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)OC3=CC=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antimicrobial Activity

Research has shown that tetrazole derivatives exhibit significant antimicrobial properties. In particular, 5-(3-nitrophenoxy)-1-phenyl-1H-tetrazole has been evaluated for its effectiveness against various bacterial strains. A study demonstrated that related tetrazole compounds displayed considerable antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting a promising avenue for developing new antimicrobial agents .

Case Study: Antibacterial Screening

A series of synthesized tetrazoles were tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting their potential as effective antibacterial agents .

Antiviral Properties

Tetrazoles have also been investigated for their antiviral capabilities. Compounds similar to this compound have shown inhibitory effects on viral replication processes. For instance, studies on related tetrazoles revealed their ability to inhibit DNA polymerases associated with Herpes Simplex Virus and RNA transcriptase activity in influenza viruses .

Case Study: Inhibition of Viral Replication

Research involving 5-(phosphonomethyl)-1H-tetrazole demonstrated significant antiviral activity against Herpes Simplex Viruses 1 and 2. The findings suggest that the structural characteristics of tetrazoles contribute to their effectiveness in targeting viral enzymes .

Anti-inflammatory Effects

The anti-inflammatory properties of tetrazoles are another area of interest. Compounds derived from or related to this compound have been shown to exhibit promising anti-inflammatory effects in various biological assays.

Case Study: Analgesic Activity

In a study evaluating the analgesic properties of tetrazole derivatives, certain compounds demonstrated significant pain relief comparable to traditional analgesics like ibuprofen. This suggests that this compound and its derivatives may serve as potential candidates for pain management therapies .

Synthesis and Catalysis

The synthesis of this compound can be achieved through various methodologies, including microwave-assisted synthesis which enhances yield and purity. The use of eco-friendly catalysts such as nano-TiCl4.SiO2 has been reported to facilitate the preparation of tetrazole derivatives under green chemistry principles .

Table: Synthesis Methods for Tetrazoles

MethodologyYield (%)Conditions
Microwave-assisted synthesis80–98DMF at 160 °C
Eco-friendly catalystHighOne-pot reaction
Conventional heatingVariableStandard laboratory conditions

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 5-(4-Nitrophenoxy)-1H-tetrazole (para-nitro isomer): Synthesized via reaction of 4-nitrophenol with cyanogen bromide and sodium azide . The para-nitro substituent results in distinct electronic properties compared to the meta isomer. Quantum chemical studies suggest para-substituents may stabilize resonance structures differently, affecting fragmentation patterns in EI-MS spectra .
  • 5-(Methylsulfonyl)-1-phenyl-1H-tetrazole (Tz) :
    The methylsulfonyl group is less electron-withdrawing than nitro but enhances aqueous stability in thiol-methylsulfone (MS) reactions. Tz derivatives are used in hydrogels for cell encapsulation, where reduced reactivity compared to nitro-substituted analogs balances stability and functionality .

Substituent Type and Reactivity

  • Thioether Derivatives (e.g., 5-((2-((4-chlorobenzyl)oxy)-2-(p-tolyl)ethyl)thio)-1H-tetrazole) :
    Thioether linkages (e.g., –S–) increase lipophilicity and alter coordination behavior. These compounds exhibit melting points ranging from 132–145°C, with IR spectra showing N–H stretches at ~3200 cm⁻¹ and S–C vibrations at 650–750 cm⁻¹ .
  • Phosphino-thio Derivatives (e.g., 5-((diphenylphosphino)thio)-1-phenyl-1H-tetrazole): Used in iridium(III) complexes for CO₂ hydrogenation. The phosphino-thio group enables metal coordination, with elemental analysis confirming C: 43.46%, H: 1.53%, N: 9.02% .

Physicochemical Properties

Table 1: Key Properties of Selected Tetrazole Derivatives

Compound Name Substituent Melting Point (°C) Solubility Key Spectral Data (IR/NMR)
5-(3-Nitrophenoxy)-1-phenyl-1H-tetrazole 3-Nitrophenoxy Not reported Moderate (Polar solvents) N–O stretch: 1520 cm⁻¹ (IR)
5-(4-Nitrophenoxy)-1H-tetrazole 4-Nitrophenoxy 180–182 Low Aromatic C–H: δ 7.5–8.2 ppm (¹H NMR)
5-(4-Methyl-benzylsulfanyl)-1-phenyl-1H-tetrazole 4-Methyl-benzylsulfanyl 142–144 Low S–C stretch: 680 cm⁻¹ (IR)
5-((Diphenylphosphino)thio)-1-phenyl-1H-tetrazole Phosphino-thio 105–107 CHCl₃, MeOH ³¹P NMR: δ 45.2 ppm

Q & A

Q. What are the established synthetic routes for 5-(3-nitrophenoxy)-1-phenyl-1H-tetrazole?

The compound can be synthesized via:

  • Nitrile Cyclization : Reacting 3-nitrophenoxy-substituted nitriles with sodium azide and ammonium chloride in a high-temperature microreactor (120–150°C), achieving yields >85% with reduced reaction times (2–4 hours) .
  • Heterocyclic Coupling : Coupling 3-nitrophenoxy precursors with phenyltetrazole intermediates using PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C, followed by TLC monitoring and recrystallization in aqueous acetic acid .

Q. How is structural characterization performed for this compound?

Key methods include:

  • FT-IR : Identify the tetrazole ring (C=N stretch at ~1600 cm⁻¹) and nitro group (asymmetric stretch at ~1520 cm⁻¹) .
  • NMR : Compare 1^1H NMR spectra with analogous tetrazoles (e.g., 5-phenyl-1H-tetrazole: aromatic protons at δ 7.59–8.08 ppm) .
  • Mass Spectrometry : Confirm molecular weight via HRMS (e.g., [M+H]+^+ peak at m/z 293.06 for C13_{13}H10_{10}N5_5O3_3) .

Q. What solvents and catalysts optimize its synthesis?

  • Solvents : PEG-400 enhances reaction homogeneity and reduces side reactions .
  • Catalysts : Nano-TiCl4_4·SiO2_2 improves cyclization efficiency (yields ~90%) compared to traditional Lewis acids .

Advanced Research Questions

Q. How can discrepancies in spectral data be resolved during characterization?

  • Spectral Overlap : Use 2D NMR (e.g., HSQC, HMBC) to distinguish aromatic protons near the nitro group from tetrazole ring protons .
  • Purity Verification : Cross-validate melting points (e.g., 156–159°C for similar tetrazoles) and HPLC retention times against reference standards .

Q. What strategies improve reaction scalability for industrial research?

  • Continuous Flow Systems : Microreactors enable safe handling of hydrazoic acid (HN3_3) and reduce reaction times by 50% compared to batch processes .
  • Catalyst Recycling : Heterogeneous catalysts (e.g., Bleaching Earth Clay) can be reused for 3–5 cycles without significant activity loss .

Q. How do electronic effects of the 3-nitrophenoxy group influence reactivity?

  • Electron-Withdrawing Effects : The nitro group increases electrophilicity of the tetrazole ring, enhancing nucleophilic substitution reactions (e.g., alkylation at N1). Computational studies (DFT) show a 15% increase in electron density at the tetrazole C5 position compared to non-nitrated analogs .

Q. What are the methodological considerations for designing structure-activity relationship (SAR) studies?

  • Substituent Variation : Replace the nitro group with electron-donating (e.g., -OCH3_3) or bulky groups (e.g., -CF3_3) to assess impact on bioactivity .
  • Biological Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., COX-2) using standardized protocols for tetrazole derivatives .

Theoretical and Comparative Analysis

Q. How can computational modeling guide experimental design?

  • Docking Studies : Predict binding affinity of the compound to target proteins (e.g., angiotensin II receptor) using AutoDock Vina .
  • Thermodynamic Stability : Calculate Gibbs free energy (ΔG) of tautomeric forms (1H vs. 2H) to prioritize synthesis pathways .

Q. What comparative frameworks are used to benchmark this compound against similar tetrazoles?

  • Reactivity Metrics : Compare reaction rates with 5-(4-nitrophenyl)-1H-tetrazole under identical conditions .
  • Biological Profiles : Contrast IC50_{50} values against 5-(3-trifluoromethoxyphenyl)-1H-tetrazole in anti-inflammatory assays .

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